molecular formula C10H17NO4S B1323102 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid CAS No. 590409-14-6

3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid

Cat. No.: B1323102
CAS No.: 590409-14-6
M. Wt: 247.31 g/mol
InChI Key: BXVMDHQHMAEZRG-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is a heterocyclic compound featuring a six-membered thiazinane ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by protecting the amine functionality . This compound is utilized as a building block in medicinal chemistry, though commercial availability has been discontinued in some cases .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMDHQHMAEZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid typically involves the formation of the thiazinane ring followed by the introduction of the tert-butoxycarbonyl group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen functionalities under acidic or basic conditions. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group is introduced to protect the amine functionality during synthetic processes. The protection is achieved through nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the tert-butoxycarbonyl group is facilitated by strong acids, which protonate the carbonyl oxygen, leading to the formation of a carbocation that undergoes elimination and decarboxylation .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional comparisons:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications References
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid Not explicitly provided (inferred: ~C10H17NO4S) ~279.31 (estimated) Six-membered thiazinane ring, Boc protection, carboxylic acid Building block in drug synthesis
(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid Not provided Not provided Five-membered thiazolidine ring, methyl substituent Structural similarity (81%) to target compound
(S)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid Not provided Not provided Thiazolidine ring with geminal dimethyl groups High structural similarity (100%)
3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid C15H18ClNO4S 343.83 Thiazolidine ring, 4-chlorophenyl substituent Antimicrobial, antitumor activities
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1λ⁶,3-thiazinane-4-carboxylic acid C10H17NO6S 279.31 Thiazinane ring with sulfone (1,1-dioxo) group Increased polarity and solubility
Anthra[1,2-d]imidazolyl-1,3-thiazinane-4-carboxylic acid (204) Not provided Not provided Fused anthraimidazole-thiazinane system Potential DNA intercalation applications
(4R)-2-(((R)-1-(Boc)-2-(methoxycarbonyl)pyrrolidin-2-yl)methyl)-1,3-thiazinane-4-carboxylic acid C17H28N2O6S 388.48 Complex substituents (pyrrolidinylmethyl group) Research use in targeted drug design

Key Observations

The sulfone group in 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1λ⁶,3-thiazinane-4-carboxylic acid increases polarity, improving aqueous solubility but reducing membrane permeability .

Biological Activity :

  • The 4-chlorophenyl-substituted thiazolidine derivative demonstrates marked antimicrobial and antitumor activity, attributed to enhanced electron-withdrawing effects and aromatic interactions .
  • Anthraimidazole-fused derivatives (e.g., compound 204) may exhibit DNA intercalation due to planar aromatic systems but face solubility challenges .

Synthetic Utility :

  • The Boc group in the target compound stabilizes intermediates during solid-phase peptide synthesis, whereas unprotected analogs (e.g., 1,3-thiazinane-4-carboxylic acid) are more reactive but less stable .
  • Complex derivatives (e.g., compound in ) require multi-step synthesis, limiting scalability but enabling precise functionalization for targeted therapies.

Biological Activity

3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is an organic compound characterized by its thiazinane ring structure, which includes both sulfur and nitrogen atoms. This compound is notable for its applications in organic synthesis, particularly as a protecting group for amines. Its biological activity is under investigation for potential therapeutic applications and its role in biochemical processes.

  • Molecular Formula : C10H17NO4S
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 590409-14-6
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 103°C to 107°C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its interactions with biological targets and its potential therapeutic implications.

The compound acts primarily as a protecting group during synthetic processes. The tert-butoxycarbonyl (Boc) group protects the amine functionality from unwanted reactions. Upon removal under acidic conditions, it can reveal free amines which are crucial for further biological interactions.

Case Studies and Applications

  • Synthetic Intermediate :
    • Used extensively in the synthesis of complex organic molecules, particularly in peptide synthesis where amine protection is critical.
    • Facilitates the study of enzyme mechanisms and protein modifications due to its ability to form stable intermediates.
  • Potential Therapeutic Applications :
    • Investigated for its role in drug development, especially in the context of compounds that target specific biological pathways.
    • Early studies suggest that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties, although further research is required to substantiate these claims.
  • Biochemical Interactions :
    • The sulfur atom within the thiazinane ring allows for unique oxidation and substitution reactions, potentially leading to novel therapeutic agents.
    • Ongoing research aims to elucidate the specific biological pathways influenced by this compound and its derivatives.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Activity
N-tert-Butoxycarbonyl-thiazolidine carboxylic acidThiazolidine RingUsed in peptide synthesis
tert-Butoxycarbonyl-protected amino acidsAmino Acid DerivativeCommonly used in organic synthesis
1,3-Thiazolidine-4-carboxylic acidThiazolidine RingAntimicrobial properties

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